

# Technical Guide: Predicted Collision Cross Section of 2-(benzoyloxy)ethyl methacrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Benzoyloxy)ethyl methacrylate

Cat. No.: B089258

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) for **2-(benzoyloxy)ethyl methacrylate**. It details the computational prediction methodologies, standard experimental protocols for CCS determination, and presents available predicted data for this compound. This document is intended to serve as a valuable resource for researchers in analytical chemistry, materials science, and drug development who utilize ion mobility-mass spectrometry.

## Introduction to 2-(benzoyloxy)ethyl methacrylate and Collision Cross Section (CCS)

**2-(benzoyloxy)ethyl methacrylate** is a methacrylate monomer used in the synthesis of polymers.<sup>[1]</sup> Its properties, and those of the resulting polymers, are influenced by its distinct chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.<sup>[1]</sup>

In modern analytical science, particularly in fields like metabolomics, proteomics, and the characterization of synthetic compounds, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable tool.<sup>[2]</sup> This technique separates ions not only by their mass-to-charge ratio ( $m/z$ ) but also by their size, shape, and charge in the gas phase.<sup>[2]</sup> The key physical parameter derived from this separation is the Collision Cross Section (CCS), which is the effective area of the ion as it tumbles and collides with a neutral buffer gas.<sup>[2][3]</sup>

CCS values provide a highly characteristic identifier for a molecule, aiding in the confident annotation of unknown compounds and the differentiation of isomers, which is often impossible with mass spectrometry alone.[2] Given the vast number of potential chemical structures, experimental determination of CCS for every compound is impractical. Therefore, computational prediction, especially through machine learning, has become a critical method for generating large-scale CCS libraries.[4][5][6]

## Compound Identification and Predicted CCS Data

To ensure clarity, the fundamental properties of **2-(benzoyloxy)ethyl methacrylate** are summarized below. The compound is not a common metabolite, and as such, experimentally derived CCS values are not readily available in public databases. However, robust computational models can provide accurate predictions.

Table 1: Chemical Properties of **2-(benzoyloxy)ethyl methacrylate**

Property	Value	Source
Common Name	2-(benzoyloxy)ethyl methacrylate	[7]
CAS Number	14778-47-3	[7][8]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>4</sub>	[7][9]
Molecular Weight	234.25 g/mol	[9]
InChIKey	IRUHNBOMXBGGR-UHFFFAOYSA-N	[9][10]
SMILES	CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1	[9][10]

The predicted CCS values for various adducts of **2-(benzoyloxy)ethyl methacrylate**, calculated using the CCSbase machine learning model, are presented below. These values are crucial for identifying the compound in IM-MS analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for **2-(benzoyloxy)ethyl methacrylate** Adducts

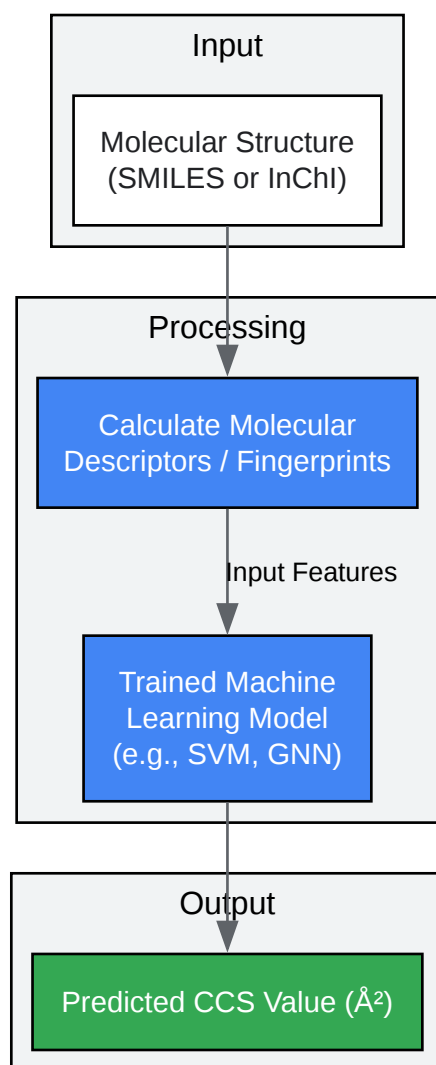
Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	235.09648	151.8
[M+Na] <sup>+</sup>	257.07842	157.6
[M+K] <sup>+</sup>	273.05236	156.5
[M+NH <sub>4</sub> ] <sup>+</sup>	252.12302	169.2
[M] <sup>+</sup>	234.08865	154.8
[M-H] <sup>-</sup>	233.08192	155.0
[M+HCOO] <sup>-</sup>	279.08740	173.6
[M+CH <sub>3</sub> COO] <sup>-</sup>	293.10305	190.1

Data sourced from  
PubChemLite, predicted using  
the CCSbase model.[\[10\]](#)

## Computational Prediction of Collision Cross Section

The prediction of CCS values is predominantly achieved through data-driven machine learning (ML) models trained on large, curated databases of experimentally measured CCS values.[\[6\]](#) These models learn the complex relationship between a molecule's structure and its gas-phase conformation, allowing for rapid and accurate CCS prediction for novel compounds.[\[5\]](#)

The general workflow for predicting a CCS value involves several key steps, starting from a 2D representation of the molecule.



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Computational workflow for machine learning-based CCS prediction.

Methodology for ML-Based CCS Prediction:

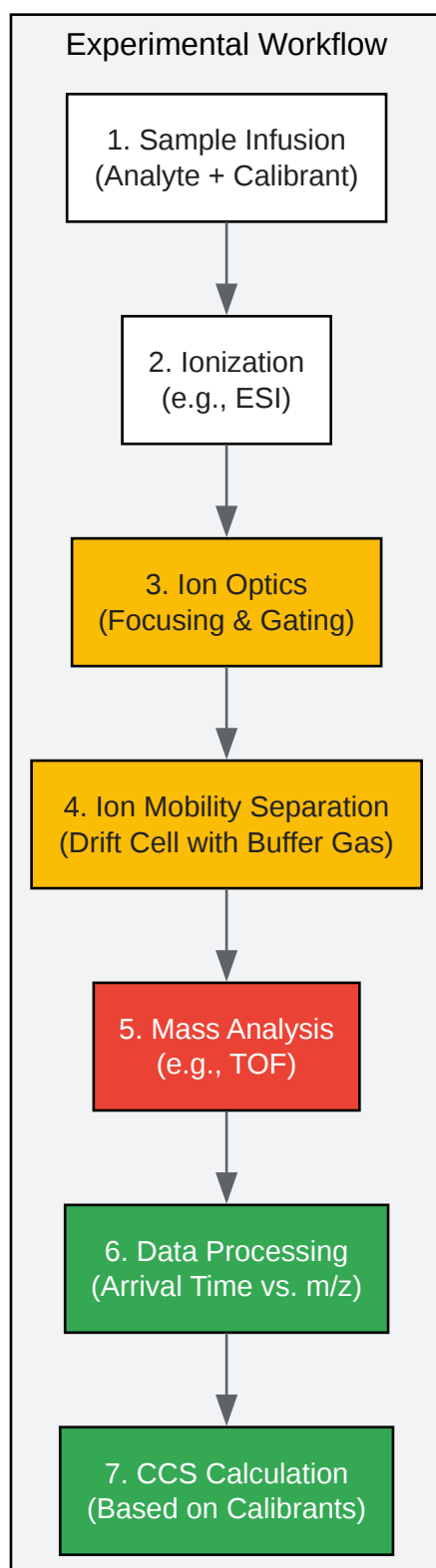
- **Input Molecular Structure:** The process begins with a 2D representation of the molecule, typically a SMILES or InChI string.[11] This format is machine-readable and contains the necessary connectivity information.
- **Feature Generation:** The 2D structure is used to calculate a set of numerical features known as molecular descriptors or fingerprints.[6][11] These descriptors encode various

physicochemical properties, such as molecular weight, charge distribution, bond counts, and topological indices.

- **Model Application:** The generated descriptors are fed into a pre-trained machine learning model.<sup>[12]</sup> Common models include Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and more recently, Graph Neural Networks (GNNs) that can operate directly on the molecular graph.<sup>[13][14]</sup>
- **CCS Value Output:** The model outputs a predicted CCS value for a specific ion adduct (e.g.,  $[M+H]^+$ ). The accuracy of this prediction is highly dependent on the quality and structural diversity of the training data used to build the model.<sup>[12]</sup> Prediction errors for well-trained models are typically low, often within 1-3%.<sup>[13]</sup>

## Experimental Determination of Collision Cross Section

While predictions are powerful, experimental validation remains the gold standard. The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IM-MS).<sup>[3]</sup> The process involves generating ions, separating them based on their mobility through a drift cell, and finally detecting them with a mass spectrometer.<sup>[3][15]</sup>



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Generalized experimental workflow for CCS determination via IM-MS.

## Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:

This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS) instruments that rely on external calibration.

- Sample and Calibrant Preparation:
  - Prepare a solution of the analyte (e.g., **2-(benzoyloxy)ethyl methacrylate**) at a suitable concentration (typically 1-10  $\mu\text{M}$ ) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI).
  - Prepare a separate or mixed solution of a well-characterized calibrant mixture. The calibrant compounds should span the  $m/z$  and CCS range of the analyte and be of a similar chemical class to ensure the highest accuracy.[\[16\]](#)
- Instrument Setup and Ionization:
  - The sample/calibrant mixture is introduced into the mass spectrometer's ion source, typically via electrospray ionization (ESI).
  - Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to achieve stable ion generation with minimal fragmentation.[\[17\]](#)
- Ion Mobility Separation:
  - Ions generated in the source are guided into the ion mobility cell, which is filled with a neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[\[15\]](#)
  - In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of voltage waves pushes the ions through.[\[18\]](#)
  - Ions are separated based on their mobility; compact ions with smaller CCS travel faster than bulky ions with larger CCS.
- Mass Analysis:
  - Ions exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their  $m/z$  ratios are determined.[\[3\]](#)

- The instrument records ion arrival times from the mobility cell correlated with their  $m/z$  values.
- Data Processing and CCS Calculation:
  - A calibration curve is constructed by plotting the known CCS values of the calibrant ions against their measured drift times.[16][18]
  - The measured drift time of the analyte ion is then used to determine its CCS value from this calibration curve. This process corrects for instrument-specific fluctuations in pressure and temperature.[16]

## Conclusion

While experimental data for **2-(benzoyloxy)ethyl methacrylate** is not publicly cataloged, this guide provides robust, computationally predicted CCS values that serve as a reliable reference for its identification in IM-MS analyses. The detailed workflows for both computational prediction and experimental determination offer researchers a comprehensive understanding of how these critical values are generated and validated. The synergy between high-accuracy prediction models and standardized experimental protocols is essential for advancing the confident structural elucidation of small molecules in complex scientific investigations.

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